2,4-DICHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE
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Overview
Description
2,4-DICHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with various amines and other reagents to form the final product. Common reaction conditions include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-DICHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DICHLORO-N-(4-((2,4-DICHLOROBENZOYL)AMINO)-3-NITROPHENYL)BENZAMIDE
- 2,4-DICHLORO-N-(2-((2,4-DICHLOROBENZOYL)AMINO)-4-NITROPHENYL)BENZAMIDE
- 2,4-DICHLORO-N-(3-((2,4-DICHLOROBENZOYL)AMINO)PHENYL)BENZAMIDE
Uniqueness
What sets 2,4-DICHLORO-N-[3-({[2-(4-METHYLPHENOXY)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the 4-methylphenoxy group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dichloro-N-[3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3S/c1-14-5-8-18(9-6-14)31-13-21(29)28-23(32)27-17-4-2-3-16(12-17)26-22(30)19-10-7-15(24)11-20(19)25/h2-12H,13H2,1H3,(H,26,30)(H2,27,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPPACVOQANTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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